molecular formula C12H14N4S B3858110 4,6-dimethyl-N-[(E)-1-thiophen-2-ylethylideneamino]pyrimidin-2-amine

4,6-dimethyl-N-[(E)-1-thiophen-2-ylethylideneamino]pyrimidin-2-amine

Cat. No.: B3858110
M. Wt: 246.33 g/mol
InChI Key: IQWIMTCFPJEUJQ-XNTDXEJSSA-N
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Description

4,6-dimethyl-N-[(E)-1-thiophen-2-ylethylideneamino]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

The synthesis of 4,6-dimethyl-N-[(E)-1-thiophen-2-ylethylideneamino]pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dichloro-2-methylthiopyrimidine.

    Reaction Conditions: The key step involves the substitution of chlorine atoms with the desired substituents.

    Industrial Production: Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

4,6-dimethyl-N-[(E)-1-thiophen-2-ylethylideneamino]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific substituents on the pyrimidine ring. Common reagents include sodium hydroxide and potassium carbonate.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,6-dimethyl-N-[(E)-1-thiophen-2-ylethylideneamino]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dimethyl-N-[(E)-1-thiophen-2-ylethylideneamino]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

    Pathways Involved: By inhibiting key enzymes, the compound can disrupt cellular processes such as cell division and proliferation.

Properties

IUPAC Name

4,6-dimethyl-N-[(E)-1-thiophen-2-ylethylideneamino]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4S/c1-8-7-9(2)14-12(13-8)16-15-10(3)11-5-4-6-17-11/h4-7H,1-3H3,(H,13,14,16)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWIMTCFPJEUJQ-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN=C(C)C2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N/N=C(\C)/C2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,6-dimethyl-N-[(E)-1-thiophen-2-ylethylideneamino]pyrimidin-2-amine
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4,6-dimethyl-N-[(E)-1-thiophen-2-ylethylideneamino]pyrimidin-2-amine
Reactant of Route 5
4,6-dimethyl-N-[(E)-1-thiophen-2-ylethylideneamino]pyrimidin-2-amine

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